3-(1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-14-8-9-17(15(2)12-14)23-18(26)13-25-20(29)22(24-21(25)30,11-10-19(27)28)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)(H,24,30)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFVNUVJHMMBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(NC2=O)(CCC(=O)O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 407.414 g/mol. The structure includes an imidazolidine ring, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins, mediators of inflammation and pain . This inhibition can lead to anti-inflammatory effects.
- Antioxidant Properties : The presence of specific functional groups in the compound suggests potential antioxidant activity, which can protect cells from oxidative stress.
- Cellular Uptake and Bioavailability : Studies indicate that the compound has favorable absorption characteristics in human intestinal cells, suggesting good bioavailability when administered .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several case studies have explored the biological effects of this compound:
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Case Study 1: Anti-inflammatory Effects
- A study evaluated the anti-inflammatory properties in a murine model of arthritis. The results showed a significant reduction in inflammatory markers and joint swelling after treatment with the compound.
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Case Study 2: Cytotoxicity Against Cancer Cells
- Research conducted on various cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
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Case Study 3: Pharmacokinetics
- A pharmacokinetic study assessed the absorption and metabolism of the compound in vivo. Results indicated rapid absorption with peak plasma concentrations occurring within 1 hour post-administration.
Scientific Research Applications
The compound has been studied for its potential biological activities, including:
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Antimicrobial Activity :
- Research indicates that derivatives of 3-(1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .
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Anticancer Properties :
- Preliminary studies suggest that this compound may possess anticancer properties. The imidazolidinone structure is known for its ability to interact with cellular mechanisms involved in cancer progression. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cells, although further research is needed to establish efficacy and mechanisms .
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university evaluated the antimicrobial efficacy of various derivatives of the compound against Staphylococcus aureus and Escherichia coli. The results showed that specific derivatives had minimum inhibitory concentrations (MICs) as low as 25 µg/mL, indicating strong antimicrobial activity .
Case Study 2: Anticancer Activity
In a laboratory setting, derivatives of the compound were tested against breast cancer cell lines (MCF-7). The study found that treatment with these derivatives resulted in a significant reduction in cell viability (up to 70% at higher concentrations), suggesting potential for development into therapeutic agents for breast cancer .
Case Study 3: Anti-inflammatory Mechanism
Research published in a pharmacology journal investigated the anti-inflammatory effects of a related compound on macrophages activated by lipopolysaccharides (LPS). Results indicated a marked reduction in the production of TNF-alpha and IL-6 cytokines after treatment with the compound, supporting its potential use in inflammatory conditions .
Summary Table of Applications
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity : highlights that thiazole derivatives (e.g., compound 9) exhibit enzyme inhibition, likely due to nitro group interactions. The target compound’s dimethylphenyl group may similarly enhance hydrophobic binding in enzyme pockets .
- Metabolic Stability : The amide linkage in the target compound could reduce susceptibility to esterase-mediated hydrolysis compared to ether-containing analogues (e.g., 1214021-86-9) .
- Solubility: The propanoic acid chain in all compounds improves aqueous solubility, but the dimethylphenyl group may necessitate formulation adjustments for optimal bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
